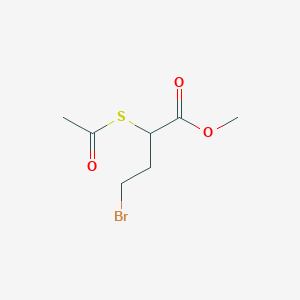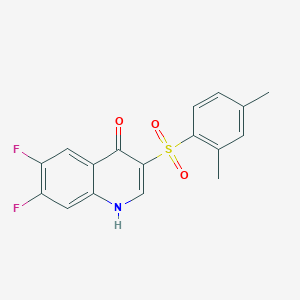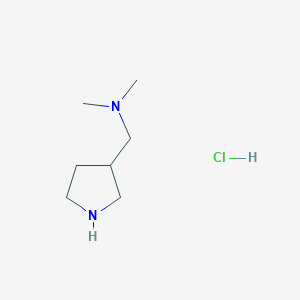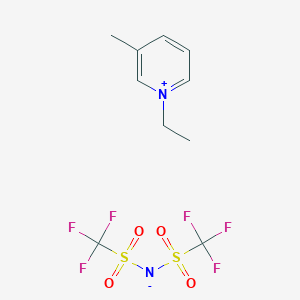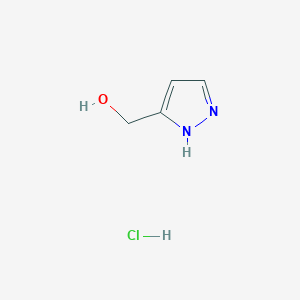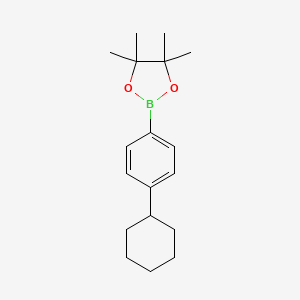![molecular formula C5H12Cl2N4 B1463916 methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride CAS No. 1333916-33-8](/img/structure/B1463916.png)
methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride
Overview
Description
Scientific Research Applications
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .
- Method : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Role in Multicomponent Reactions
- Field : Organic Synthesis
- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
- Method : Multicomponent reactions (MCRs) offer access to complex molecules .
- Results : This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .
-
Synthesis of Differentially-Functionalized 1,2,4-Triazoles
- Field : Organic Chemistry
- Application : Several triazoles were prepared under the described conditions, confirming that the methodology could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .
- Method : The established route was generalized .
- Results : The methodology could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .
-
Pharmaceutical Applications
- Field : Medicinal Chemistry
- Application : Triazole derivatives have been used in the synthesis of various pharmaceutical compounds, such as antifungal drugs, anticancer drugs, and enzymes related to cardiovascular diseases .
- Method : The triazole nucleus is present as a central structural component in a number of drug classes . The synthesis of these drugs often involves the use of triazole derivatives as starting materials .
- Results : The resulting drugs, such as fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on, have shown significant therapeutic effects .
-
Agrochemical Applications
- Field : Agrochemistry
- Application : Triazole derivatives have been used in the synthesis of various agrochemicals, such as herbicides, fungicides, and insecticides .
- Method : The synthesis of these agrochemicals often involves the use of triazole derivatives as starting materials .
- Results : The resulting agrochemicals have shown significant effects in controlling various pests and diseases in crops .
-
Industrial Applications
- Field : Industrial Chemistry
- Application : Triazole derivatives are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
- Method : The synthesis of these industrial products often involves the use of triazole derivatives as starting materials .
- Results : The resulting products have shown significant performance in their respective applications .
-
Anticancer Properties
- Field : Medicinal Chemistry
- Application : Triazole derivatives have been used in the synthesis of various anticancer compounds .
- Method : The synthesis of these drugs often involves the use of triazole derivatives as starting materials .
- Results : The resulting drugs have shown significant therapeutic effects .
-
Chemical Biology
- Field : Chemical Biology
- Application : Triazole derivatives have found broad applications in chemical biology .
- Method : The synthesis of these compounds often involves the use of triazole derivatives as starting materials .
- Results : The resulting compounds have shown significant performance in their respective applications .
-
Fluorescent Imaging
- Field : Bioimaging
- Application : Triazole derivatives have been used in fluorescent imaging .
- Method : The synthesis of these imaging agents often involves the use of triazole derivatives as starting materials .
- Results : The resulting imaging agents have shown significant performance in their respective applications .
-
Materials Science
- Field : Materials Science
- Application : Triazole derivatives have been used in materials science .
- Method : The synthesis of these materials often involves the use of triazole derivatives as starting materials .
- Results : The resulting materials have shown significant performance in their respective applications .
Future Directions
The future directions for research on “methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride” could include further exploration of its synthesis, characterization, and potential applications . Given the wide range of biological activities exhibited by triazole derivatives, this compound could be of interest in the development of new pharmaceuticals .
properties
IUPAC Name |
N-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-4-7-5(3-6-2)9-8-4;;/h6H,3H2,1-2H3,(H,7,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICHSNDTYXNHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1463835.png)
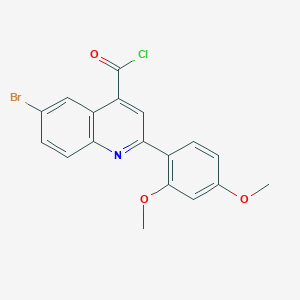
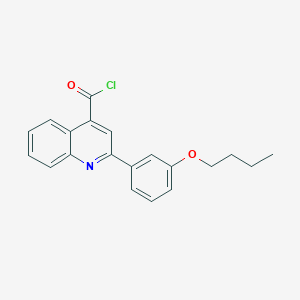

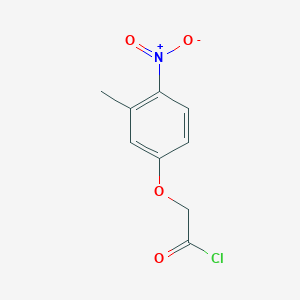
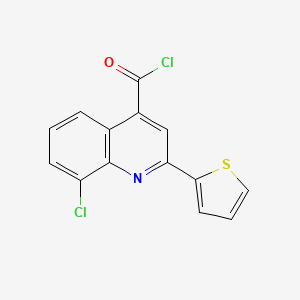
![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)
![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)
